Soyosaponin Ac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

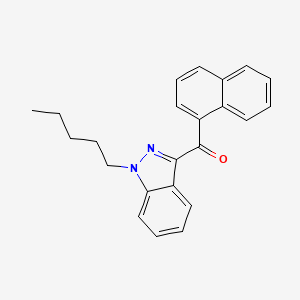

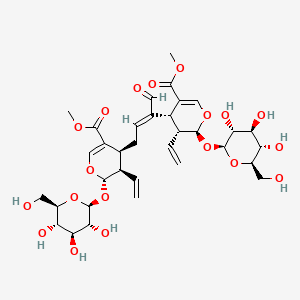

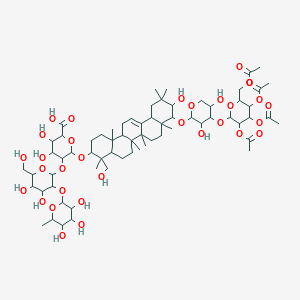

Soyosaponin Ac is a natural compound that belongs to the chemical family of Triterpenoids . It is extracted from the seeds of Glycine max . The molecular formula of this compound is C67H104O32 and it has a molecular weight of 1421.5 .

Synthesis Analysis

The synthesis of this compound involves several genes related to the soyasaponin biosynthetic pathway . These genes show significant changes in their expression patterns in different soybean cultivars . The UGT73F4 gene, in particular, could be responsible for the biosynthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a variety of chemical groups and bonds, which contribute to its unique properties .

Chemical Reactions Analysis

This compound is involved in a variety of chemical reactions. For instance, it plays a crucial role in the soyasaponin biosynthetic pathway .

Scientific Research Applications

Colon Anticarcinogenic Activity

Soyasaponins have shown potential in colon cancer prevention. Their anticarcinogenic activity is attributed to their ability to suppress the growth of HT-29 colon cancer cells. Studies indicate that the aglycones soyasapogenol A and B are particularly potent, suggesting that soyasaponins could be significant dietary chemopreventive agents against colon cancer after alteration by microflora (Gurfinkel & Rao, 2003).

Biological Functionality and Health Benefits

Soyasaponins possess a range of biological properties, including anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and hepato- and cardiovascular-protective activities. These properties position soyasaponins as valuable components in functional foods, offering a pathway to harness their health benefits (Guang, Chen, Sang, & Cheng, 2014).

Impact on Plant and Human Health

Research into the biological roles of soyasaponins in plant defense and their implications for human health has been expanding. Soyasaponins' effects on rhizosphere microbial interactions, biosynthetic regulation, and their potential therapeutic applications underscore their multifaceted impact. This integrative approach to understanding soyasaponins could unlock new avenues for their application in both plant and human health sectors (Yates, Roberson, Ramsue, & Song, 2021).

Anti-obesity Effects

Investigations into soyasaponins Aa and Ab have demonstrated their ability to inhibit adipocyte differentiation and reduce the expression of various adipogenic marker genes in 3T3‐L1 adipocytes, highlighting their potential as anti-obesity agents. These effects are mediated through the downregulation of the transcription factors PPARγ and C/EBPα (Yang, Ahn, Lee, Shin, Tsukamoto, Suh, Mei, & Chung, 2015).

Antioxidant and Quinone Reductase Activity

Soyasaponins exhibit significant antioxidant capacity and can induce quinone reductase (QR) activity in Hepa1c1c7 murine hepatoma cell line, suggesting their role as chemopreventive agents. This antioxidant activity further supports the therapeutic potential of soyasaponins in preventing oxidative stress-related diseases (Hwang, 2017).

Hypoglycemic Activity

Soyasaponins have demonstrated significant inhibitory activities against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, indicating their potential hypoglycemic activity. This suggests a promising avenue for the development of soyasaponin-based interventions for diabetes management (Bianco, Pascale, Carbone, Acquavia, Cataldi, Schmitt‐Kopplin, Buchicchio, Russo, & Milella, 2018).

Inflammation Inhibition

Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of the PI3K/Akt/NF-kB pathway. This mechanism of action provides a molecular basis for the anti-inflammatory effects of soyasaponins, offering insights into their potential therapeutic applications in inflammatory diseases (Zha, Chen, Sun, Mao, Chu, Deng, Cai, Li, Liu, & Cao, 2014).

Mechanism of Action

Target of Action

Soyosaponin Ac primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for pathogens and initiating inflammatory responses .

Mode of Action

This compound interacts with its targets by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This interaction results in a decrease in the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also reduces the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the TLR4/MyD88 signaling pathway and the nuclear factor kappa B (NF-κB) pathway . Downstream effects of these pathways include the modulation of inflammatory responses and the regulation of immune cell activity .

Pharmacokinetics

It is known that soyasaponins are present in various parts of the soybean plant, including the roots , suggesting that they may be readily absorbed and distributed within the plant

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in inflammation . This is achieved through the downregulation of MyD88 expression, suppression of TLR4 and MyD88 recruitment into lipid rafts, and the subsequent decrease in pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the secretion of soyasaponins, including this compound, from soybean roots peaks during early vegetative stages . Additionally, climatic factors at specific growth stages can affect the concentration of soyasaponins in soybean

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQKNJJAVDRYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H104O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.